
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a long alkyl chain and multiple methyl groups. This compound belongs to the class of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane typically involves the alkylation of a cyclohexane derivative with a long-chain alkyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic hydrogenation of corresponding alkenes or alkynes. The process requires high pressure and temperature conditions, along with the presence of a metal catalyst such as palladium or platinum.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting any unsaturated bonds to saturated ones.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated alkanes
Aplicaciones Científicas De Investigación
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of alkylation and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with cellular membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane involves its interaction with hydrophobic environments, such as lipid bilayers in cell membranes. The compound’s long alkyl chain allows it to embed within the lipid bilayer, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,7-Dimethyloctyl)-1,1,3-trimethylcyclohexane
- 2-(3,7-Dimethyldodecyl)-1,1,3-trimethylcyclohexane
- 2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane
Uniqueness
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane is unique due to its specific alkyl chain length and substitution pattern on the cyclohexane ring. This structural uniqueness can result in distinct physical and chemical properties, such as solubility, melting point, and reactivity, compared to other similar compounds.
Propiedades
Número CAS |
86960-67-0 |
|---|---|
Fórmula molecular |
C24H48 |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
2-(3,7-dimethyltridecyl)-1,1,3-trimethylcyclohexane |
InChI |
InChI=1S/C24H48/c1-7-8-9-10-13-20(2)14-11-15-21(3)17-18-23-22(4)16-12-19-24(23,5)6/h20-23H,7-19H2,1-6H3 |
Clave InChI |
GWHZUZHGLHAXSM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)CCCC(C)CCC1C(CCCC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


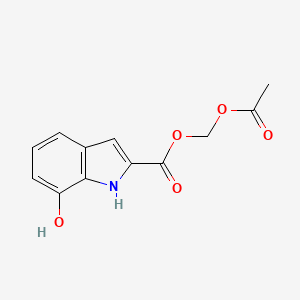

![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
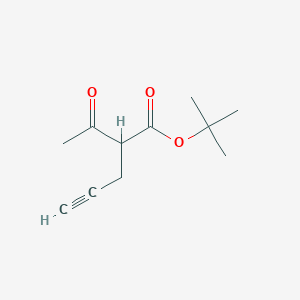
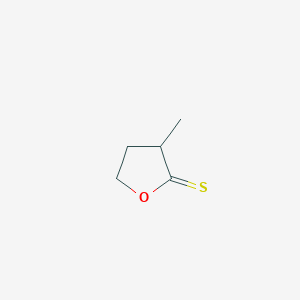
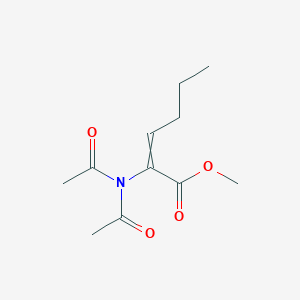
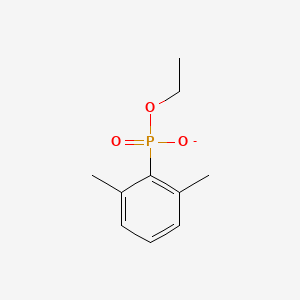
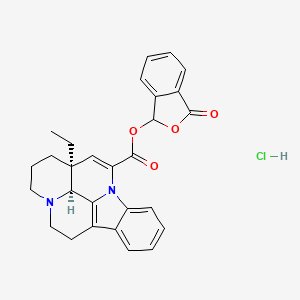
![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
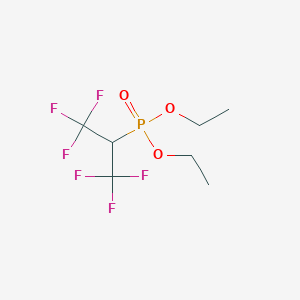

![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)
